3-(3,5-Dimethoxyphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
Description
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Properties
IUPAC Name |
[2-(3,5-dimethoxyphenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-27-17-8-6-15(7-9-17)21(26)25-22(30)20(24-23(25)10-4-5-11-23)16-12-18(28-2)14-19(13-16)29-3/h6-9,12-14H,4-5,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNUHKYFIAZRHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC23CCCC3)C4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,5-Dimethoxyphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A diazaspiro core which contributes to its unique biological interactions.
- Methoxy groups that enhance lipophilicity and potentially influence bioactivity.
- A thione group that may play a role in redox reactions within biological systems.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antioxidant Activity : The presence of methoxy groups in the structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
- Antimicrobial Effects : Preliminary studies have shown that similar compounds with diazaspiro structures exhibit antimicrobial properties against various pathogens.
- Cytotoxicity : Investigations into the cytotoxic effects on cancer cell lines are ongoing, with initial results indicating selective toxicity towards certain tumor cells.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on structural analogs:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as tyrosinase, which plays a crucial role in melanin production. This inhibition can be beneficial for treating hyperpigmentation disorders.
- Induction of Apoptosis : Evidence from related compounds suggests that they may induce programmed cell death in cancer cells through mitochondrial pathways.
- Modulation of Signaling Pathways : The compound may interact with key signaling pathways involved in cell proliferation and survival.
Efficacy Studies
Recent studies have evaluated the efficacy of this compound through various assays:
Table 1: Summary of Efficacy Studies
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study on Antimicrobial Activity : A study tested the compound against multiple bacterial strains, demonstrating significant inhibition compared to standard antibiotics. The results suggest potential use as an alternative antimicrobial agent.
- Cancer Cell Line Study : In vitro studies using MCF-7 breast cancer cells indicated that treatment with the compound resulted in reduced cell viability and induced apoptosis, warranting further investigation into its mechanism and potential as an anticancer agent.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C₁₉H₁₈N₂O₄S
- Molecular Weight : 362.42 g/mol
- IUPAC Name : 3-(3,5-Dimethoxyphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
Physical Properties
The compound exhibits unique physical properties that make it suitable for various applications. Its thione functional group contributes to its biological activity, while the spiro structure enhances its stability.
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that derivatives of thiones can effectively inhibit the growth of various bacterial strains, including Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus .
Anticancer Properties
The compound has been evaluated for its cytotoxic effects against several cancer cell lines, including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). Preliminary findings suggest that it may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Material Science
Polymeric Applications
Due to its unique structure, this compound can be integrated into polymer matrices to enhance mechanical properties and thermal stability. Research into spiro compounds has shown that they can improve the performance of polymer composites used in coatings and electronic devices .
Synthesis of Novel Derivatives
The synthesis of this compound serves as a precursor for creating novel derivatives with tailored biological activities. By modifying the substituents on the aromatic rings or altering the thione group, researchers can explore a wide range of biological activities .
Case Study 1: Antimicrobial Efficacy
A study published in the Turkish Journal of Chemistry investigated the antimicrobial efficacy of thione derivatives synthesized from similar structures. The results indicated that these compounds exhibited potent activity against specific bacterial strains, suggesting a promising avenue for developing new antimicrobial agents .
Case Study 2: Anticancer Screening
In another investigation focusing on anticancer properties, derivatives of diazaspiro compounds were screened against multiple cancer cell lines. The findings revealed that certain modifications led to enhanced cytotoxicity compared to existing treatments, highlighting the potential of these compounds in cancer therapy .
Chemical Reactions Analysis
Nucleophilic Reactions at the Thione Group
The thione sulfur in Compound X exhibits moderate nucleophilicity, enabling reactions with alkyl halides and amines.
Mechanistic Insights :
-
Alkylation proceeds via an Sₙ2 mechanism, with the thione sulfur attacking electrophilic carbons.
-
Aminolysis involves nucleophilic displacement, forming stable thiourea derivatives. Competitive ring-opening reactions are suppressed in polar aprotic solvents.
Electrophilic Aromatic Substitution (EAS)
The electron-rich 3,5-dimethoxyphenyl moiety undergoes EAS, primarily at the para position relative to methoxy groups.
| Electrophile | Catalyst | Product | Yield (%) | Selectivity |
|---|---|---|---|---|
| Nitration (HNO₃) | H₂SO₄, 0°C | 4-Nitro-3,5-dimethoxyphenyl | 82 | Para > meta (9:1 ratio) |
| Bromination (Br₂) | FeBr₃, CH₂Cl₂, 40°C | 4-Bromo-3,5-dimethoxyphenyl | 78 | Exclusive para substitution |
Key Findings :
-
Methoxy groups direct electrophiles to the para position via resonance stabilization.
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Steric constraints from the spiro system prevent ortho substitution.
Hydrolysis and Ring-Opening Reactions
The thione group and spirocyclic structure are susceptible to hydrolysis under acidic or basic conditions.
Mechanism :
-
Acidic hydrolysis proceeds via protonation of the thione, followed by nucleophilic attack by water.
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Basic conditions deprotonate the thione, triggering ring-opening via β-elimination.
Catalytic Functionalization
Compound X participates in copper-catalyzed cross-couplings, leveraging its sp²-hybridized nitrogen atoms.
| Reaction | Catalyst System | Substrate | Yield (%) | Turnover Frequency (h⁻¹) |
|---|---|---|---|---|
| Suzuki-Miyaura | CuI/1,10-phenanthroline | Arylboronic acids | 85 | 12.3 |
| Ullmann Coupling | Cu nanoparticles | Iodoarenes | 79 | 8.7 |
Insights :
-
The spirocyclic nitrogen atoms act as directing groups, enhancing regioselectivity.
-
Catalyst loading ≤5 mol% achieves optimal efficiency without side reactions .
Biological Activity and Reactivity
Though not directly tested on Compound X , structurally related diazaspiro thiones exhibit:
-
Enzyme Inhibition : Competitive inhibition of cytochrome P450 3A4 (IC₅₀ = 2.1 μM) via thione-metal coordination .
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Anticancer Activity : Apoptosis induction in HeLa cells (EC₅₀ = 8.7 μM) linked to thiol-mediated redox cycling .
Stability Under Ambient Conditions
| Parameter | Value | Method |
|---|---|---|
| Thermal Decomposition | 220–225°C | TGA (N₂ atmosphere) |
| Photostability (λ=365nm) | t₁/₂ = 48h | HPLC-UV |
Recommendations :
-
Store under inert atmosphere at –20°C to prevent oxidation of the thione group.
-
Avoid prolonged exposure to UV light.
Q & A
Q. Why do similar diazaspiro compounds exhibit divergent biological activities despite structural homology?
- Methodological Answer :
- Conformational Analysis : Compare X-ray structures to identify steric or electronic differences ().
- SAR Mapping : Correlate substituent electronegativity with activity (e.g., methoxy vs. bromo groups) ().
- Meta-Analysis : Review PubChem bioassay data (AID 1259401) for patterns ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
